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molecular formula C6H2BrCl2FO2S B1373831 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride CAS No. 1070972-67-6

5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride

Cat. No. B1373831
M. Wt: 307.95 g/mol
InChI Key: PXPORJQFAPJYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507536B2

Procedure details

1-Bromo-2-chloro-4-fluoro-benzene (25.0 g, 119 mmol) in chlorosulfonic acid (48 mL) was stirred at 95° C. for 2 hrs. After the mixture was cooled to rt, it was added dropwise to ca. 500 mL of ice-water under stirring with the formation of the white precipitations. The filtration of the mixture afforded 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride as the white solid (31.5 g) that was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[Cl:9].[Cl:10][S:11](O)(=[O:13])=[O:12]>>[Br:1][C:2]1[C:3]([Cl:9])=[CH:4][C:5]([F:8])=[C:6]([S:11]([Cl:10])(=[O:13])=[O:12])[CH:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)Cl
Name
Quantity
48 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring with the formation of the white precipitations
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The filtration of the mixture

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C1)S(=O)(=O)Cl)F)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 31.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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